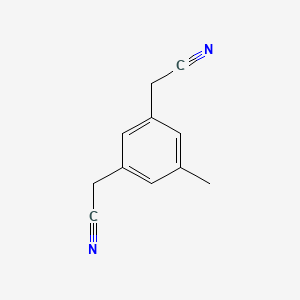

5-Methyl-1,3-benzenediacetonitrile

説明

Nomenclature and Chemical Identity in Scholarly Contexts

In academic and industrial research, precise identification of chemical compounds is paramount. This section details the various names and identifiers for 5-Methyl-1,3-benzenediacetonitrile (B17097).

IUPAC and Common Synonyms: A Comprehensive Overview

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-[3-(cyanomethyl)-5-methylphenyl]acetonitrile. nih.gov However, it is also known by several common synonyms in scientific literature and chemical databases. These include:

3,5-Bis(cyanomethyl)toluene nih.govcymitquimica.comchemnet.comchemnet.comlookchem.com

2,2'-(5-Methyl-1,3-phenylene)diacetonitrile nih.govcymitquimica.comchemnet.comchemnet.comlookchem.comnih.gov

5-Methylbenzene-1,3-diacetonitrile nih.govnih.govechemi.com

(3-Cyanomethyl-5-methylphenyl)acetonitrile nih.govcymitquimica.comnih.govechemi.com

A comprehensive list of its various names highlights the need for standardized identifiers to avoid ambiguity in research and manufacturing.

CAS Registry Number and Related Impurities in Pharmaceutical Research

The Chemical Abstracts Service (CAS) has assigned the registry number 120511-74-2 to this compound. nih.govchemnet.comlookchem.comnih.govechemi.comlookchem.comlgcstandards.comguidechem.compharmaffiliates.comaboundchem.comchemicalbook.com This unique identifier is universally used in scientific literature, patents, and regulatory documents to unequivocally identify the substance.

In the context of pharmaceutical research and manufacturing, understanding the impurity profile of key intermediates is critical. For this compound, which is an intermediate in the synthesis of Anastrozole, several related impurities have been identified. One such impurity is α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile, also known as Anastrozole Impurity H or Anastrozole USP Related Compound A. lgcstandards.comscbt.comusp.org Another documented impurity is 2,2'-[5-(Bromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile), referred to as Anastrozole - Impurity C. pharmaffiliates.com The presence and levels of these impurities are carefully monitored to ensure the final pharmaceutical product's purity and safety.

Significance and Context within Organic and Medicinal Chemistry

This compound holds a position of considerable importance in both organic and medicinal chemistry, primarily due to its application in the synthesis of therapeutic agents.

Role as a Key Pharmaceutical Intermediate

This compound is a well-established intermediate in the pharmaceutical industry. lookchem.comlookchem.comlgcstandards.com Its bifunctional nature, possessing two nitrile groups, makes it a versatile precursor for constructing more complex molecular architectures. The synthesis of various active pharmaceutical ingredients (APIs) relies on the specific reactivity of these nitrile functionalities.

Strategic Importance in the Synthesis of Aromatase Inhibitors (e.g., Anastrozole)

The most prominent application of this compound is in the synthesis of Anastrozole (CAS 120511-73-1), a potent and selective non-steroidal aromatase inhibitor. lookchem.comlgcstandards.comlgcstandards.comgoogle.comlookchem.comchemicalbook.comcancer.govcymitquimica.com Aromatase is a critical enzyme in the biosynthesis of estrogens. google.comcancer.gov Anastrozole is used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. cymitquimica.com

The synthesis of Anastrozole from this compound involves a multi-step process. A key transformation is the reaction of 3,5-bis-bromomethyltoluene with potassium cyanide to yield this compound. google.com Subsequent steps involve methylation of the positions alpha to the cyano groups. google.com The resulting intermediate, α,α,α',α'-tetramethyl-5-methyl-1,3-benzenediacetonitrile, is then further modified to produce Anastrozole. google.com

Emerging Research Applications in Other Chemical Fields

While its role in pharmaceutical synthesis is well-documented, research into other applications of this compound and related structures is ongoing. For instance, derivatives of 5-methyl-1,3-benzenediol have been isolated from lichens and have shown potential in biological applications, including apoptotic and anti-angiogenesis effects in cancer cell lines. nih.gov The structural similarity suggests that the core benzene (B151609) ring with substituents at the 1, 3, and 5 positions is a scaffold of interest for developing new bioactive compounds. Further research may uncover new uses for this compound in materials science or as a building block in other areas of chemical synthesis. chemnet.comchemnet.comguidechem.com

Structure

3D Structure

特性

IUPAC Name |

2-[3-(cyanomethyl)-5-methylphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-6-10(2-4-12)8-11(7-9)3-5-13/h6-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCXEUYJQHPEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923444 | |

| Record name | 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120511-74-2 | |

| Record name | (3-Cyanomethyl-5-methylphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120511-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1,3-BENZENEDIACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SN5NM7V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 5-Methyl-1,3-benzenediacetonitrile (B17097)

This compound, also known as 3,5-bis(cyanomethyl)toluene, is a nitrile compound that serves as a valuable intermediate in the synthesis of various organic molecules. nih.govtcichemicals.com Its synthesis can be accomplished through both classical batch methods and modern continuous flow processes, with the choice of method often depending on the desired scale, efficiency, and safety considerations.

A primary and well-established route to this compound involves the nucleophilic substitution of a suitable precursor, such as 3,5-bis(bromomethyl)toluene. This transformation is a type of Kolbe nitrile synthesis, where benzylic halides are converted to the corresponding nitriles.

The core of the classical synthesis is the cyanation reaction, which involves the displacement of the bromide ions from 3,5-bis(bromomethyl)toluene by a cyanide nucleophile. This is typically achieved using alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the cyanide ion (-:C≡N:) attacks the electrophilic benzylic carbon atom, leading to the displacement of the bromide leaving group and the formation of a new carbon-carbon bond. This process occurs sequentially at both bromomethyl groups on the toluene (B28343) ring to yield the final diacetonitrile product.

The efficiency of the cyanation of benzylic halides is highly dependent on the reaction conditions. The choice of solvent is critical; polar aprotic solvents are preferred as they can dissolve the ionic cyanide salt while not solvating the nucleophile so strongly as to hinder its reactivity. Dimethyl sulfoxide (B87167) (DMSO) is a particularly effective solvent for this transformation. chemspider.com

Optimization of the reaction involves balancing temperature and reaction time to maximize the yield of the desired product while minimizing the formation of impurities. Based on analogous procedures for the cyanation of benzylic bromides, the reaction is typically heated to ensure a reasonable reaction rate. chemspider.com

Below is a table summarizing typical conditions for the synthesis of a benzylic nitrile from a benzylic bromide, which are applicable to the synthesis of this compound. chemspider.com

| Parameter | Condition | Rationale |

| Precursor | 3,5-Bis(bromomethyl)toluene | Provides the carbon skeleton with good leaving groups (Br). |

| Cyanide Source | Sodium Cyanide (NaCN) | Acts as the nucleophile to introduce the nitrile functional groups. |

| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that facilitates the SN2 reaction. |

| Temperature | ~90 °C | Increases reaction rate for efficient conversion within a practical timeframe. |

| Reaction Time | ~2 hours | Sufficient time for the reaction to proceed to completion under the specified conditions. |

| Stoichiometry | Slight excess of NaCN | Ensures complete displacement of both bromide leaving groups. |

This data is based on a representative procedure for the cyanation of a substituted benzylic bromide and serves as a model for the synthesis of this compound. chemspider.com

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. rsc.org These advantages include superior heat and mass transfer, enhanced safety, and improved reproducibility, making it an attractive approach for the synthesis of this compound, particularly on an industrial scale. ncl.res.in

The cyanation of 3,5-bis(bromomethyl)toluene can be effectively performed in continuous flow systems utilizing microreactors or coil reactors. These reactors consist of small-diameter channels or tubes through which reactant streams are continuously pumped and mixed.

The key benefits of this approach for nitrile synthesis include:

Enhanced Safety: Reactions involving highly toxic reagents like sodium cyanide are conducted in a small, enclosed volume, minimizing the risk of exposure.

Superior Heat Transfer: The high surface-area-to-volume ratio of these reactors allows for efficient dissipation of heat generated during the exothermic cyanation reaction, preventing thermal runaways and reducing byproduct formation. ncl.res.in

Precise Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to more consistent product quality.

A major advantage of continuous flow synthesis is the ability to rapidly optimize reaction conditions to improve selectivity and maximize throughput. nih.govmdpi.com By systematically varying the parameters of the flow system, the ideal conditions for the synthesis of this compound can be quickly identified.

Selectivity: The formation of impurities can be minimized by finely tuning the residence time—the amount of time the reactants spend in the heated zone of the reactor. A shorter residence time can prevent the degradation of the product or subsequent side reactions.

Throughput: Throughput, or the amount of product generated per unit of time (e.g., g/hour ), is a key metric for efficiency. In a flow system, once the optimal conditions are established, throughput is increased simply by running the system for a longer duration or by "scaling out"—running multiple reactors in parallel. nih.gov

The table below outlines the key parameters that would be adjusted to optimize the continuous flow synthesis of this compound.

| Parameter | Range/Variable | Effect on Optimization |

| Flow Rate | Varied (e.g., 0.1 - 10 mL/min) | Determines residence time and throughput. |

| Reactor Temperature | Varied (e.g., 80 - 150 °C) | Affects reaction rate; higher temperatures can reduce reaction time but may increase impurity formation. |

| Reactant Concentration | Varied | Impacts reaction kinetics and can affect selectivity and the potential for blockages. |

| Stoichiometric Ratio | Varied | Optimizing the ratio of cyanide to the bromide precursor ensures complete conversion without excessive, unreacted reagents. |

| Residence Time | Calculated (Reactor Volume / Total Flow Rate) | Crucial for achieving high conversion and selectivity; optimized to be as short as possible. |

Comparison of Synthetic Efficiencies and Selectivity Profiles

The synthesis of aryl nitriles, including this compound, can be achieved through various methods, each with distinct efficiency and selectivity. Traditional methods often involve the substitution of halides with cyanide salts, catalyzed by transition metals. For instance, the Rosenmund-von Braun reaction uses copper(I) cyanide, while palladium-catalyzed cyanation offers a more versatile alternative. The efficiency of these methods depends heavily on the substrate, catalyst system, and reaction conditions.

Modern approaches aim to improve upon these metrics by offering milder conditions, higher yields, and greater functional group tolerance. The choice of synthetic route is critical and is often a trade-off between reagent toxicity, cost, yield, and selectivity. For a molecule like this compound, which has two nitrile groups, achieving high yields in a double substitution reaction without significant side products is a key challenge. Selectivity would involve ensuring the cyano groups are introduced at the correct positions (1 and 3 on the benzene (B151609) ring) relative to the methyl group.

Below is a comparative table of plausible synthetic approaches for aryl dinitriles of this type.

Interactive Data Table: Comparison of Aryl Nitrile Synthetic Methods

| Method | Typical Catalyst | Cyanide Source | Typical Yields | Advantages | Disadvantages |

| Rosenmund-von Braun | CuCN | CuCN | 60-90% | High yields for aryl halides | High temperatures, stoichiometric copper, toxic cyanide source |

| Palladium-Catalyzed Cyanation | Pd(OAc)₂, Pd₂(dba)₃ | Zn(CN)₂, K₄[Fe(CN)₆] | 70-95% | High functional group tolerance, lower toxicity cyanide sources | Catalyst cost and poisoning, potential for metal contamination |

| Sandmeyer Reaction | CuCN/CuBr | NaCN, KCN | 50-80% | Starts from anilines, readily available precursors | Diazonium salt instability, use of highly toxic cyanides |

| Cyanide-Free (from Aldoximes) | Aldoxime dehydratases | N/A (dehydration) | Good to Excellent | Environmentally benign, avoids toxic cyanides | Limited to substrates with corresponding aldehydes |

Derivatization and Subsequent Transformations of this compound

The structure of this compound offers several sites for further chemical modification, making it a valuable precursor for more complex molecules, notably in the pharmaceutical industry.

Methylation at Alpha-Positions to Cyano Groups (e.g., to form α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile)

The alpha-positions, the carbon atoms adjacent to the cyano groups, are acidic due to the electron-withdrawing nature of the nitrile. This allows for deprotonation by a strong base, followed by alkylation. The synthesis of α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile is a critical step in the production of the aromatase inhibitor Anastrozole. scbt.comnbinno.comnbinno.com

This transformation is typically achieved by treating this compound with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to generate a carbanion. This nucleophilic carbanion is then reacted with a methylating agent, such as methyl iodide (CH₃I). To achieve tetramethylation, the process is repeated, requiring at least four equivalents of both the base and the methylating agent to ensure complete reaction at both alpha-positions. The reaction is typically carried out in an aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). guidechem.comreddit.comresearchgate.net

Reaction Scheme:

Deprotonation: A strong base removes the acidic α-protons.

Nucleophilic Attack: The resulting carbanion attacks the methylating agent (e.g., methyl iodide).

Repetition: The process is repeated until all four α-hydrogens are replaced by methyl groups.

Bromination Reactions (e.g., using N-Bromosuccinimide) for Further Functionalization

Bromination of this compound or its derivatives can be directed to different positions depending on the reaction conditions, primarily through the use of N-Bromosuccinimide (NBS).

Benzylic Bromination: The methyl group on the benzene ring is a benzylic position. Under radical conditions (e.g., in a non-polar solvent like carbon tetrachloride with a radical initiator like AIBN or benzoyl peroxide), NBS will selectively brominate this methyl group. koreascience.kr This pathway is crucial for synthesizing α,α,α',α'-Tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile, a known impurity and synthetic precursor related to Anastrozole. pharmaffiliates.com

Aromatic Bromination: Under electrophilic aromatic substitution conditions, which are favored in polar aprotic solvents like acetonitrile (B52724), NBS can brominate the aromatic ring itself. mdma.chresearchgate.net The directing effects of the existing substituents (one activating methyl group and two deactivating cyanomethyl groups) would influence the position of the incoming bromine atom.

This selectivity makes NBS a versatile tool for functionalizing the molecule at either the benzylic position for side-chain modifications or the aromatic ring for core structure alterations. mdma.ch

Exploration of Other Reactive Sites and Functional Group Interconversions

Beyond the alpha-carbons and the benzylic methyl group, the nitrile functionalities themselves are primary sites for chemical transformations.

Hydrolysis to Carboxylic Acids: The two nitrile groups can be hydrolyzed to carboxylic acid groups under either acidic or basic conditions, typically with heating. jove.comchemguide.co.ukjove.com This would convert this compound into 5-methyl-1,3-benzenediacetic acid. This transformation proceeds through an amide intermediate. lumenlearning.com

Reduction to Amines: Nitriles can be readily reduced to primary amines. youtube.com Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or palladium catalyst). wikipedia.orgchemistrysteps.com This reaction would yield 5-methyl-1,3-bis(2-aminoethyl)benzene, a diamine that could serve as a monomer in polymer synthesis or as a building block for other complex molecules.

Innovative Approaches in Aryl Nitrile Synthesis Relevant to the Compound Class

Recent advancements in organic synthesis have focused on developing safer and more sustainable methods that avoid the use of highly toxic reagents.

Transition-Metal-Free and Cyanide-Free Transformations

Traditional methods for synthesizing aryl nitriles often rely on transition-metal catalysts and toxic cyanide sources. jove.com Innovative approaches circumvent these issues, offering greener alternatives.

Cyanide-Free Methods: One strategy involves the dehydration of aldoximes, which can be easily prepared from corresponding aldehydes. This transformation can be achieved using various reagents or catalyzed by enzymes like aldoxime dehydratases, providing a direct and safe route to nitriles. guidechem.com Another cyanide-free approach uses p-tosylmethyl isocyanide (TosMIC) in the van Leusen reaction to convert ketones into nitriles, a method that has been adapted for continuous flow processes. nbinno.com

Transition-Metal-Free Methods: Some methods for cyanation avoid transition metals entirely. For example, the cyanation of electron-rich aromatic compounds can be achieved using reagents like phosphorus oxychloride (POCl₃) and DMF, followed by treatment with iodine in aqueous ammonia (B1221849). wikipedia.org Another approach involves the use of dimethylmalononitrile (B1205571) (DMMN) as an electrophilic cyanation agent for aryl Grignard or organolithium reagents, which avoids both transition metals and highly toxic cyanide salts. wikipedia.org These methods reduce the risk of heavy metal contamination in the final product, which is particularly important in pharmaceutical synthesis.

Nickel-Catalyzed Cyanation and Hydrocyanation Methods for Benzylic Nitriles

Nickel catalysis has emerged as a powerful tool for the formation of C–CN bonds, providing alternatives to traditional methods that often require harsh conditions or toxic reagents. These methods are highly relevant for the synthesis of benzylic nitriles like this compound.

Nickel-Catalyzed Cyanation:

A notable advancement is the nickel-catalyzed cyanation of benzylic pivalate (B1233124) esters, which utilizes an air-stable Ni(II) precatalyst with substoichiometric amounts of zinc cyanide (Zn(CN)₂). researchgate.netdatapdf.com This method is effective for a range of benzylic and allylic esters. The reaction proceeds efficiently, although the presence of alkene additives can inhibit catalysis, indicating that preventing β-hydride elimination side reactions is crucial for a successful transformation. researchgate.net The versatility of this approach suggests its potential application for converting a di-pivalate precursor derived from 3,5-bis(hydroxymethyl)toluene to this compound.

Another innovative approach involves the use of acetonitrile as the cyano source for the cyanation of aryl halides and triflates. nih.govdntb.gov.ua This reaction is facilitated by a catalyst system comprising Ni(MeCN)₆₂, 1,10-phenanthroline, and a silyl-dihydropyrazine reagent that acts as both a reductant and a silylating agent to promote the C–CN bond cleavage of acetonitrile. nih.gov

| Method | Catalyst System | Cyanide Source | Substrate | Key Features |

| Pivalate Ester Cyanation | Air-stable Ni(II) precatalyst / Zn(CN)₂ | Zn(CN)₂ | Benzylic and allylic pivalates | Avoidance of β-hydride elimination is critical. researchgate.net |

| Aryl Halide Cyanation | Ni(MeCN)₆₂ / Ligand / Silyl reductant | Acetonitrile | Aryl halides and triflates | Utilizes a non-toxic, readily available cyanide source. nih.govdntb.gov.ua |

Nickel-Catalyzed Hydrocyanation:

Nickel-catalyzed hydrocyanation of alkenes represents a direct and atom-economical route to nitriles. The Markovnikov hydrocyanation of α-substituted styrenes, catalyzed by nickel, allows for the synthesis of tertiary benzylic nitriles in good yields. organic-chemistry.org This Lewis-acid-free transformation exhibits remarkable tolerance for various functional groups. organic-chemistry.orgdntb.gov.ua For the synthesis of this compound, a potential precursor would be 3,5-divinyltoluene, which could undergo a double hydrocyanation.

Furthermore, nickel catalysts are effective for the hydrocyanation of 1,3-dienes, where multichiral diphosphite ligands can control regio-, chemo-, and enantioselectivity. organic-chemistry.org This allows for the conversion of both aryl-substituted and aliphatic 1,3-dienes into chiral allylic nitriles. organic-chemistry.org The hydrocyanation of various alkenes can also be achieved using formamide (B127407) as a safe, in situ source of hydrocyanic acid, which can help prevent catalyst deactivation. rsc.org

| Method | Catalyst System | Cyanide Source | Substrate | Key Features |

| Markovnikov Hydrocyanation | Ni(cod)₂ / Ligand | Acetone cyanohydrin | α-Substituted styrenes | Lewis-acid-free, high functional group tolerance. organic-chemistry.org |

| Diene Hydrocyanation | Ni(0) / Multichiral diphosphite ligand | HCN or precursor | 1,3-Dienes | High regio- and enantioselectivity. organic-chemistry.org |

| Hydrocyanation with Formamide | Nickel salt / Ligand | Formamide | Alkenes | Uses a safe and readily available cyanide source. rsc.org |

Oxidative Transformations of Benzylic Alcohols and Halides to Nitriles

The direct conversion of benzylic alcohols and halides into nitriles through oxidative processes offers a streamlined synthetic route, bypassing the need for multi-step procedures.

From Benzylic Alcohols:

The direct synthesis of aryl nitriles from benzylic alcohols can be achieved using a copper-catalyzed aerobic oxidation. nih.gov This method employs aqueous ammonia as the nitrogen source, oxygen as the terminal oxidant, and TEMPO as a co-catalyst. This approach is advantageous due to its use of readily available and inexpensive reagents. Applying this one-pot method to 3,5-bis(hydroxymethyl)toluene could provide a direct pathway to this compound.

From Benzylic Halides:

Enantioselective Biotransformations and Their Applicability

Biocatalysis provides a green and highly selective alternative for the synthesis of nitriles under mild reaction conditions. nih.gov Enzymes like nitrilases, nitrile hydratases, and aldoxime dehydratases are central to these transformations. nih.govnih.gov

In nature, nitriles are processed through two main enzymatic pathways: nitrilases directly hydrolyze nitriles to carboxylic acids, while nitrile hydratases convert nitriles to amides, which are then hydrolyzed by amidases. nih.govcapes.gov.br These enzymatic processes can be harnessed for the kinetic resolution of racemic nitriles or the desymmetrization of prochiral and meso-dinitriles, which is particularly relevant for a molecule like this compound. nih.gov

A novel biocatalytic method involves the promiscuous activity of galactose oxidase, which can directly transform benzylic alcohols into nitriles in a one-pot reaction using molecular oxygen and ammonia. uva.nl This cyanide-free method has shown effectiveness for various benzylic alcohols. uva.nl Another significant enzyme class is aldoxime dehydratases (Oxd), which catalyze the dehydration of aldoximes to the corresponding nitriles under mild conditions, avoiding the use of toxic reagents common in traditional nitrile syntheses. nih.govresearchgate.net

The applicability of these biotransformations to this compound is significant. A chemoenzymatic strategy could be envisioned where 5-methylisophthalaldehyde (B162609) is converted to the corresponding dialdoxime, followed by enzymatic dehydration using an aldoxime dehydratase to yield the target dinitrile.

| Enzyme Class | Transformation | Substrate | Key Advantages |

| Nitrilase / Nitrile Hydratase | Enantioselective hydrolysis | Functionalized nitriles, dinitriles | Kinetic resolution and desymmetrization. nih.govcapes.gov.br |

| Galactose Oxidase (promiscuous) | Alcohol to Nitrile | Benzylic alcohols | Cyanide-free, uses O₂ and NH₃. uva.nl |

| Aldoxime Dehydratase | Aldoxime dehydration | Aldoximes | Mild conditions, avoids toxic reagents. nih.govresearchgate.net |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within 5-Methyl-1,3-benzenediacetonitrile (B17097).

Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) is a primary technique for confirming the identity and assessing the purity of this compound. The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule. Based on its structure, which consists of a methyl group, two methylene (B1212753) (-CH₂-) groups, and three aromatic protons on the benzene (B151609) ring, a characteristic pattern of resonances is expected.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons of the methylene groups adjacent to the electron-withdrawing nitrile groups are expected to appear at a different field than the methyl group protons attached to the aromatic ring. The aromatic protons will exhibit shifts and coupling patterns determined by their substitution on the ring. The integration of these signals corresponds to the ratio of the number of protons, confirming the correct structure. Purity is assessed by the absence of extraneous signals that would indicate the presence of impurities. While specific spectra are proprietary, the expected chemical shifts can be predicted.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.1-7.3 | Multiplet | 3H |

| Methylene CH₂ | ~3.7 | Singlet | 4H |

| Methyl CH₃ | ~2.3 | Singlet | 3H |

| Note: This is a predictive table based on standard chemical shift values. Actual values may vary depending on the solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the carbon skeleton. The spectrum is expected to show signals for the methyl carbon, the methylene carbons, the nitrile carbons, and the aromatic carbons. The chemical shifts of the nitrile carbons (C≡N) are particularly characteristic. The positions of the quaternary and methine aromatic carbons provide definitive evidence for the 1,3,5-substitution pattern on the benzene ring. researchgate.net

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Nitrile (C≡N) | ~117-118 |

| Aromatic C (quaternary, substituted) | ~138-140 |

| Aromatic C (quaternary, substituted) | ~130-132 |

| Aromatic CH | ~128-130 |

| Methylene (CH₂) | ~23-25 |

| Methyl (CH₃) | ~20-22 |

| Note: This is a predictive table based on standard chemical shift values. Actual values may vary depending on the solvent and experimental conditions. |

Deuterium Labeling Studies in Mechanistic Investigations

Deuterium-labeled analogues of compounds are valuable tools in metabolic and mechanistic studies. For instance, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is a deuterated version of a related compound. lgcstandards.compharmaffiliates.com The use of such isotopically labeled molecules, like Bicalutamide-d4 and Flutamide-d7, allows for enhanced tracking and stability in biological systems, providing insights into metabolic pathways and receptor dynamics. scbt.com A deuterated version of this compound could similarly be used as an internal standard in quantitative analysis or to investigate the kinetics and mechanisms of reactions involving the compound, particularly in the context of its use as a precursor or its presence as an impurity in pharmaceutical manufacturing, such as for Anastrozole. nih.gov The high isotopic purity of these labeled compounds is confirmed by mass spectrometry. lgcstandards.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Identification of Nitrile and Other Key Functional Groups

The IR spectrum of this compound provides clear evidence for its key functional groups. Nitrile groups (C≡N) are excellent vibrational probes because they absorb in a region of the spectrum that is relatively free from other absorptions and have high extinction coefficients. researchgate.netrsc.org The most prominent and diagnostic feature in the spectrum is the sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration. Other characteristic absorptions include those for C-H stretching in the aromatic ring and the aliphatic methyl and methylene groups, as well as C=C stretching vibrations within the aromatic ring. The consistency of an IR spectrum with a reference standard is a critical method for identity confirmation. chembk.com

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic | C-H stretch | 3100-3000 | Medium-Weak |

| Alkyl | C-H stretch | 3000-2850 | Medium |

| Nitrile | C≡N stretch | 2260-2240 | Medium, Sharp |

| Aromatic | C=C stretch | 1600-1450 | Medium-Weak |

Analysis of Vibrational Modes and Their Significance in Coordination

Nitriles are versatile ligands in coordination chemistry, capable of binding to metal centers. nih.gov The vibrational frequency of the nitrile group is exceptionally sensitive to its local electrostatic environment and its coordination to a metal ion. researchgate.netrsc.org When a nitrile ligand coordinates to a metal, it typically does so in an "end-on" fashion through the lone pair of electrons on the nitrogen atom (σ-donation). This interaction can be accompanied by π-back-donation, where the metal donates electron density from its d-orbitals into the π* antibonding orbitals of the C≡N group. nih.gov

A decrease in the C≡N stretching frequency (a redshift) upon coordination is often interpreted as evidence for significant π-back-donation, which weakens the C≡N bond. nih.gov Conversely, if σ-donation is the dominant interaction, it can lead to a strengthening of the C≡N bond and an increase in its stretching frequency (a blueshift). Therefore, analyzing the shift in the nitrile vibrational frequency upon complexation with a metal provides critical insight into the nature and strength of the metal-ligand bond. nih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique is instrumental in determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound, the exact mass is a critical parameter for its definitive identification. The theoretical accurate mass of this compound is 170.0844 g/mol . lgcstandards.comlgcstandards.com This value is derived from the sum of the exact masses of its constituent atoms (11 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms). nih.gov

HRMS analysis can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the assigned structure. The monoisotopic mass of this compound has been computationally determined to be 170.084398327 Da. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 171.09168 | 149.2 |

| [M+Na]⁺ | 193.07362 | 159.7 |

| [M-H]⁻ | 169.07712 | 153.0 |

| [M+NH₄]⁺ | 188.11822 | 163.0 |

| [M+K]⁺ | 209.04756 | 155.8 |

| [M+H-H₂O]⁺ | 153.08166 | 134.6 |

| [M+HCOO]⁻ | 215.08260 | 162.3 |

| [M+CH₃COO]⁻ | 229.09825 | 214.7 |

| [M+Na-2H]⁻ | 191.05907 | 151.9 |

| [M]⁺ | 170.08385 | 142.0 |

| [M]⁻ | 170.08495 | 142.0 |

m/z: mass-to-charge ratio of the adduct

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an essential tool for assessing the purity of this compound and identifying any volatile impurities. mdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. researchgate.net

The GC-MS technique is crucial in the synthesis of related compounds where this compound is an intermediate, as it can be used to monitor the progress of reactions and identify byproducts. nih.govnih.gov For instance, in the synthesis of Anastrozole, GC-MS is employed to detect and quantify impurities. ontosight.aicaymanchem.com

For the analysis of non-volatile impurities that may be present in this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov LC-MS couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. ontosight.aisielc.com

This method is particularly useful for identifying and quantifying impurities that are thermally labile or have high molecular weights, which are not amenable to GC-MS analysis. In the context of pharmaceutical manufacturing, where this compound may be used as an intermediate, LC-MS plays a critical role in ensuring the purity of the final active pharmaceutical ingredient (API) by detecting any non-volatile impurities. researchgate.net

Other Spectroscopic and Analytical Techniques

In addition to mass spectrometry, other spectroscopic and analytical methods are employed to provide a complete characterization of this compound.

UV-Visible spectroscopy is a valuable tool for the analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. msu.edu The presence of the benzene ring in this compound makes it suitable for analysis by UV-Visible spectroscopy. science-softcon.de

The UV-Visible spectrum of a compound in a specific solvent provides information about its electronic transitions. researchgate.net This technique can be used for quantitative analysis, to determine the concentration of the compound in a solution, and for qualitative analysis, to help confirm its identity. The analysis is typically performed in a solution phase, using solvents such as acetonitrile (B52724), methanol, or dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like this compound, this typically involves measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₁₁H₁₀N₂) to verify its empirical formula. nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 77.62% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.92% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.46% |

| Total | 170.215 | 100.00% |

This technique provides essential data for confirming the purity and stoichiometry of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

The structural analysis of Anastrozole reveals a 1,2,4-triazole (B32235) compound with a 3,5-bis(2-cyano-2-propyl)benzyl group attached at the 1-position. nih.gov The determination of its crystal structure provides valuable insights into the molecular geometry and intermolecular interactions that govern the solid-state packing of this family of compounds. nih.gov Such studies are crucial for understanding the physical properties of these materials, including their polymorphism, which can impact their stability and dissolution characteristics.

In a broader context, the synthesis and X-ray crystallographic analysis of other methyl-substituted compounds, such as coronene (B32277) amide analogues, have demonstrated how the introduction of methyl groups can influence the molecular structure, leading to non-planar core units. rsc.org These studies underscore the importance of single-crystal X-ray analysis in confirming the three-dimensional structure of complex organic molecules. rsc.orgacs.org The general methodology involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and from that, the atomic positions. Modern laboratories often have access to advanced infrastructure for these analyses, including automated X-ray powder diffraction systems and even synchrotron radiation sources for more detailed studies. chimia.ch

| Related Compound | Key Structural Features Determined by X-ray Crystallography |

| Anastrozole | 1,2,4-triazole with a 3,5-bis(2-cyano-2-propyl)benzyl group at the 1-position. nih.gov |

| Methyl-substituted coronene amide analogue | Non-planar core unit. rsc.org |

Chromatographic Methods for Purity and Impurity Profiling (HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. For compounds related to this compound, various HPLC methods have been developed. For instance, a reverse-phase (RP) HPLC method has been described for the analysis of 1,3-Benzenediol, 5-methyl-. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com

In the context of Anastrozole, for which this compound is an intermediate, HPLC is crucial for purity assessment. For example, the purity of a,a,a',a'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile, an Anastrozole impurity, is reported to be greater than 95% as determined by HPLC. lgcstandards.com Furthermore, HPLC methods are employed to determine the presence of impurities in Anastrozole samples, using specific impurities as control markers. google.com

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique, often used for qualitative monitoring of reactions, checking compound purity, and for the initial fractionation of extracts. In a study on the lichen Parmotrema tinctorum, TLC was used to fractionate a methanolic extract. nih.gov The optimal separation was achieved on silica (B1680970) gel plates (Silica gel 60 F254) with a solvent system of toluene (B28343):ethyl acetate:formic acid (80:55:07). nih.gov This process resulted in the separation of the extract into three distinct fractions, one of which was found to contain 5-methyl-1,3-benzenediol and its derivatives. nih.gov The separated fractions on the TLC plate can be visualized under UV light or by using specific staining reagents.

| Chromatographic Method | Application | Key Parameters |

| HPLC | Purity analysis of 1,3-Benzenediol, 5-methyl- | Column: Newcrom R1 (Reverse Phase)Mobile Phase: Acetonitrile, Water, Phosphoric Acid/Formic Acid sielc.com |

| HPLC | Purity determination of Anastrozole impurity | Purity: >95% lgcstandards.com |

| TLC | Fractionation of Parmotrema tinctorum extract | Stationary Phase: Silica gel 60 F254Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (80:55:07) nih.gov |

Coordination Chemistry and Ligand Properties

5-Methyl-1,3-benzenediacetonitrile (B17097) as a Dinitrile Ligand

This compound possesses two nitrile (-C≡N) groups attached to a benzene (B151609) ring at the 1 and 3 positions. The nitrogen atoms of the nitrile groups contain lone pairs of electrons, making them potential donor sites for coordination to metal ions.

Bidentate Ligand Characteristics and Coordination Modes

The spatial arrangement of the two nitrile groups in this compound, separated by a methyl-substituted benzene ring, dictates its potential coordination behavior. Due to the meta-positioning of the cyanomethyl substituents, the ligand is not well-suited for acting as a chelating agent to a single metal center, as this would require the formation of a large and strained chelate ring.

Instead, aromatic dinitrile ligands like this typically exhibit the following coordination modes:

Monodentate Coordination: One of the two nitrile groups coordinates to a metal center, leaving the other nitrile group uncoordinated.

Bridging Bidentate Coordination: The two nitrile groups coordinate to two different metal centers, acting as a bridging ligand. This can lead to the formation of coordination polymers or polynuclear complexes. researchgate.net Ligands derived from m- or p-phenylenediamines, analogous in structure, often form dimeric complexes by acting as a bridge between two metal cations. researchgate.net

The nitrile group typically coordinates to a metal in an "end-on" fashion, forming a linear or near-linear M-N-C arrangement.

Metal Ion Interactions and Complex Formation

Nitrile ligands are generally considered weak σ-donors and can be readily displaced by stronger ligands. vjs.ac.vn They form stable complexes with a variety of transition metals. The interaction involves the donation of the nitrogen lone pair to a vacant orbital on the metal ion.

While no specific complexes with this compound are documented, studies on related aromatic dinitriles, such as dicyanobenzenes, show they form complexes with various metals, including silver(I). arxiv.org For instance, silver(I) has been shown to form molecular complexes and coordination polymers with 1,2-dicyanobenzene and 1,3-dicyanobenzene. arxiv.org Palladium(II) is also well-known to coordinate with nitrile ligands, often using them as labile (easily replaced) components in catalyst precursors or as substrates in catalytic reactions like nitrile hydration. vjs.ac.vnrsc.org

Preparation and Characterization of Coordination Complexes

The synthesis of metal-nitrile complexes is typically achieved by reacting a metal salt with the nitrile ligand in a suitable solvent. However, no specific synthetic procedures, stoichiometries, or characterization data have been published for coordination complexes of this compound. The following sections describe the general characteristics expected based on studies of similar complexes.

Synthesis with Transition Metals (e.g., Silver(I), Palladium(II), Titanium, Zirconium, Tin)

Silver(I): Silver(I) complexes with nitriles are well-documented. arxiv.orgresearchgate.netnih.gov Synthesis usually involves mixing a silver salt (e.g., AgNO₃, AgBF₄) with the dinitrile ligand, which can result in the formation of coordination polymers where the dinitrile bridges silver centers. arxiv.org

Palladium(II): Palladium(II) complexes containing nitrile ligands are often used as starting materials for further synthesis. vjs.ac.vn For example, trans-[PdCl₂(CH₃CN)₂] is a common precursor where the acetonitrile (B52724) ligands can be substituted by other ligands. vjs.ac.vnacs.org It is plausible that this compound could similarly coordinate to Pd(II), likely acting as a bridging ligand between two palladium centers.

Titanium, Zirconium, and Tin: While these metals can form complexes with nitrile ligands, specific research detailing their reactions with aromatic dinitriles like this compound is scarce in the available literature.

Stoichiometry and Geometry of Formed Complexes

The stoichiometry and geometry of complexes with dinitrile ligands are highly variable and depend on the metal-to-ligand ratio, the nature of the metal and its counter-ions, and the reaction conditions. For a bridging dinitrile ligand (L), common stoichiometries could include M:L ratios of 1:1, 2:1, or 1:2, leading to chains, sheets, or discrete polynuclear structures. For example, palladium(II) and platinum(II) prefer a square planar coordination geometry, while silver(I) can adopt various geometries, including linear, trigonal, and tetrahedral.

Without experimental data for this compound, any proposed stoichiometry or geometry would be purely speculative.

Spectroscopic Signatures of Metal-Ligand Coordination (e.g., IR, NMR shifts)

Spectroscopic methods are crucial for identifying the coordination of nitrile ligands to a metal center.

Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of a nitrile is the C≡N stretching vibration. For uncoordinated aromatic nitriles, this sharp, intense peak typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com Upon coordination of the nitrile's nitrogen atom to a metal, the C≡N bond is strengthened, causing the stretching frequency (ν(C≡N)) to shift to a higher wavenumber (a blueshift). This shift is a definitive indicator of coordination. For example, in a palladium(II) complex with a nitrile-functionalized carbene ligand, the nitrile stretching frequency was observed to be significantly higher than in the free ligand. acs.org

Table 1: Expected IR Spectroscopic Changes for Nitrile Coordination

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Wavenumber (Coordinated Ligand) |

| C≡N Stretch | 2220-2240 cm⁻¹ spectroscopyonline.com | > 2240 cm⁻¹ (Blueshift) |

Theoretical and Computational Insights into Coordination Behavior

Theoretical and computational methods provide invaluable tools for predicting and understanding the coordination behavior of ligands like this compound. These approaches offer insights into the geometric and electronic properties of its potential coordination complexes.

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are computational techniques used to predict the three-dimensional structure of molecules and their complexes. For this compound, these methods can elucidate the preferred coordination geometries and the conformational flexibility of the ligand upon binding to a metal center.

Due to the 120-degree orientation of the two cyanomethyl groups, this dinitrile ligand is well-suited for the formation of various coordination architectures, from discrete dinuclear or polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers. youtube.com The methyl group on the aromatic ring can introduce steric effects that may influence the self-assembly process and the final topology of the resulting coordination polymer. nih.gov

Computational simulations, such as those employing molecular dynamics, can be used to explore the dynamic interactions and aggregation mechanisms of such complexes in solution. nih.gov These simulations can provide insights into the conformational changes of the ligand and the stability of the resulting metal-ligand bonds. nih.gov

Table 1: Predicted Coordination Geometries

| Metal Ion Geometry | Potential Structure with this compound |

|---|---|

| Linear | Can bridge two metal centers to form a linear chain. |

| Square Planar | Can coordinate to a single metal center in a chelating fashion or bridge multiple metal centers. |

| Tetrahedral | Can bridge metal centers to form a three-dimensional network. |

This table is predictive and based on the general coordination behavior of dinitrile ligands.

Electronic Structure Calculations for Understanding Bonding

Electronic structure calculations, such as those based on density functional theory (DFT), are crucial for understanding the nature of the bonding between this compound and a metal ion. wikipedia.org The nitrile group (C≡N) in the ligand can act as a σ-donor through the lone pair of electrons on the nitrogen atom. researchgate.net Additionally, the π* orbitals of the nitrile group can accept electron density from the metal's d-orbitals, a phenomenon known as π-backbonding. youtube.comacs.org

The extent of σ-donation and π-backbonding significantly influences the properties of the resulting coordination complex, including its stability, reactivity, and spectroscopic characteristics. researchgate.netlibretexts.org Theoretical studies on similar nitrile complexes have shown that the nature of the metal and the other ligands present can tune these electronic interactions. acs.org For instance, the coordination of the nitrile ligand to a metal center typically leads to an increase in the C≡N stretching frequency in the infrared spectrum, which can be correlated with the electronic effects of the metal-ligand bond. researchgate.net

Potential Applications of Dinitrile Coordination Compounds

The coordination compounds derived from this compound are expected to have a range of applications, leveraging the properties endowed by the dinitrile ligand and the coordinated metal ions.

Catalysis and Sensor Development

Metal complexes containing nitrile ligands have been explored for their catalytic activity in various organic transformations. nih.gov The electronic properties of the metal center can be fine-tuned by the dinitrile ligand, potentially enhancing its catalytic efficiency. nih.gov For example, transition metal complexes can serve as catalysts in reactions such as hydroboration and C-H functionalization. wikipedia.orgacs.orgacs.org The bifunctional nature of this compound could allow for the creation of bimetallic catalysts where the two metal centers can act cooperatively.

Materials Science Applications (e.g., Coordination Polymers)

The ability of this compound to act as a bridging ligand makes it a prime candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). google.comresearchgate.netrsc.org These materials are of great interest due to their porous structures, high surface areas, and potential applications in gas storage, separation, and heterogeneous catalysis. nih.govnih.govrsc.orgresearchgate.net

The structure and properties of the resulting coordination polymers can be systematically tuned by varying the metal ion, the reaction conditions, and by introducing ancillary ligands. nih.gov The methyl group on the benzene ring of this compound could play a role in templating the porous structure of the resulting MOF. The synthesis of such materials often involves methods like slow evaporation or diffusion to facilitate the growth of single crystals, which are essential for structural characterization. youtube.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid |

Computational Chemistry and Theoretical Studies

Molecular Structure and Conformation Analysis

A complete understanding of a molecule's behavior begins with a detailed analysis of its three-dimensional structure and conformational possibilities.

Quantum Mechanical Calculations (e.g., DFT) for Geometry Optimization

To determine the most stable three-dimensional arrangement of atoms in 5-Methyl-1,3-benzenediacetonitrile (B17097), quantum mechanical calculations are essential. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy for systems of this size.

A typical approach would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger) to perform a geometry optimization. This process systematically alters the positions of the atoms until the configuration with the lowest electronic energy is found. The result of this calculation would be a set of Cartesian coordinates for the optimized structure, from which precise bond lengths, bond angles, and dihedral angles can be determined. For this compound, key parameters to be determined would include the C-C bond lengths within the benzene (B151609) ring, the lengths of the bonds connecting the cyanomethyl groups and the methyl group to the ring, and the C≡N triple bond lengths.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-C(ring) | ~1.39 - 1.41 Å |

| Bond Length | C(ring)-CH₃ | ~1.51 Å |

| Bond Length | C(ring)-CH₂CN | ~1.52 Å |

| Bond Length | C-H (methyl) | ~1.09 Å |

| Bond Length | C-H (methylene) | ~1.09 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C(ring)-C(ring)-CH₃ | ~121° |

| Bond Angle | C(ring)-C-C (cyanomethyl) | ~110° |

| Dihedral Angle | C(ring)-C(ring)-C-C | Defines ring planarity |

Note: This table is illustrative and contains expected values based on general chemical principles, not actual published data for this molecule.

Conformational Landscape and Energy Minima

The presence of rotatable single bonds, specifically the C(ring)-CH₂CN bonds, means that this compound can exist in multiple conformations. A conformational analysis would be necessary to identify the different stable arrangements (conformers) and their relative energies.

This is typically achieved by systematically rotating the dihedral angles associated with the cyanomethyl groups and calculating the energy at each step. The results are plotted on a potential energy surface, which reveals the low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. This analysis would clarify the preferred spatial orientation of the two cyanomethyl groups relative to the methyl-substituted benzene ring. Factors such as steric hindrance between the cyanomethyl groups and the methyl group would significantly influence the conformational landscape.

Reaction Mechanism Elucidation

Computational chemistry is invaluable for investigating the pathways of chemical reactions, identifying intermediate structures, and determining the energetics of these transformations.

Transition State Analysis for Synthetic Pathways

Given that this compound is an intermediate in the synthesis of other compounds, computational methods could be used to study the mechanisms of its formation and subsequent reactions. For example, its synthesis often involves the reaction of 3,5-bis(bromomethyl)toluene with a cyanide salt.

Computational Support for Proposed Mechanisms in Nitrile Transformations

The nitrile groups in this compound are reactive functional groups that can undergo various transformations, such as hydrolysis to carboxylic acids or reduction to amines. Computational studies could provide evidence to support or refute proposed mechanisms for these reactions. For instance, in the hydrolysis of a nitrile, theoretical calculations can model the step-wise addition of water and subsequent proton transfers, identifying the intermediates and transition states involved under acidic or basic conditions. This level of detail is often difficult to obtain through experimental means alone.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify a molecule.

To predict the infrared (IR) spectrum of this compound, frequency calculations would be performed on the optimized geometry. These calculations determine the vibrational modes of the molecule. The resulting predicted spectrum would show characteristic peaks, such as the C≡N stretching frequency (typically around 2250 cm⁻¹), C-H stretching frequencies, and aromatic ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in an experimental NMR spectrum.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-bis(bromomethyl)toluene |

Computational Prediction of NMR Chemical Shifts and IR Frequencies

Computational quantum mechanics offers powerful tools for predicting the spectroscopic properties of molecules like this compound. Theoretical calculations, often employing Density Functional Theory (DFT), can estimate the nuclear magnetic resonance (NMR) chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei, as well as the vibrational frequencies observed in infrared (IR) spectroscopy.

While specific computational studies detailing the predicted NMR and IR spectra exclusively for this compound are not extensively available in public literature, the methodologies for such predictions are well-established. These calculations would typically involve optimizing the molecular geometry of the compound and then computing the shielding tensors for NMR and the vibrational modes for IR spectroscopy. The nitrile group (-C≡N) has a characteristic sharp and intense stretching peak in the IR spectrum, typically appearing around 2220-2260 cm⁻¹. Computational methods can predict the precise wavenumber for this and other vibrations within the molecule. For aromatic nitriles, this peak is generally observed between 2220 and 2240 cm⁻¹ due to conjugation effects that weaken the C≡N bond spectroscopyonline.com.

Table 1: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Data not available in search results |

| ¹³C NMR Chemical Shift (ppm) | Data not available in search results |

| IR Frequency (cm⁻¹) - C≡N Stretch | Data not available in search results |

| IR Frequency (cm⁻¹) - Aromatic C-H Stretch | Data not available in search results |

Validation against Experimental Spectroscopic Data

The accuracy of computational predictions is contingent upon their validation against experimental data. For this compound, this would involve comparing the theoretically calculated NMR chemical shifts and IR frequencies with spectra obtained from laboratory measurements. A strong correlation between the predicted and experimental data would confirm the accuracy of the computational model and the optimized molecular structure. Such validation is a critical step in computational chemistry, ensuring that the theoretical approach provides a reliable representation of the molecule's properties.

Drug Design and Discovery Applications (Related to Anastrozole)

As a direct precursor to Anastrozole, this compound is integral to the synthesis of this important anticancer drug. gpatindia.com Computational studies related to Anastrozole's interaction with its biological target, the aromatase enzyme, provide indirect insights into the structural features of its precursors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Anastrozole, docking studies are crucial for understanding its interaction with the active site of the aromatase enzyme. These studies have revealed that the triazole moiety of Anastrozole coordinates with the heme iron atom in the enzyme's active site, which is a key interaction for its inhibitory activity. nih.gov

While molecular docking studies typically focus on the final drug molecule, the structural framework provided by its precursor, this compound, is foundational to achieving the necessary orientation for effective binding. The benzene ring and the placement of the functional groups are critical for positioning the triazole group for interaction with the heme iron.

Table 2: Key Residues in the Aromatase Active Site Interacting with Anastrozole

| Residue Type | Specific Residues | Interaction Type |

| Polar | D309, T310, S478, M374 | Hydrogen bonding and polar interactions |

| Aromatic | F134, F221, W224 | Pi-pi stacking and hydrophobic interactions |

| Non-polar | A306, A307, V370, L372, L477 | Van der Waals and hydrophobic interactions |

Source: Adapted from molecular docking studies of aromatase inhibitors. nih.gov

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. For aromatase inhibitors like Anastrozole, SAR studies help in understanding which structural features are essential for potent inhibition. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often employed to develop mathematical models that correlate structural descriptors with inhibitory activity.

While SAR studies on Anastrozole focus on the final molecule, the synthetic pathway, which includes this compound, dictates the final arrangement of these crucial features. For non-steroidal aromatase inhibitors, the planarity of the aromatic rings and the nature and position of substituents are important for inhibitory potency. gpatindia.com The synthesis of Anastrozole from this compound ensures the correct positioning of the nitrile groups which are subsequently converted to the groups that interact with the active site, and the eventual attachment of the triazole ring that is critical for its mechanism of action. gpatindia.com

Precursor in the Synthesis of Anastrozole

This compound is a critical intermediate in the multi-step synthesis of Anastrozole, a non-steroidal drug used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. patsnap.comvjs.ac.vnnih.gov The synthesis transforms the relatively simple structure of this compound into the complex, heterocyclic structure of Anastrozole.

The synthesis of Anastrozole from this compound involves a series of well-defined chemical transformations. While various synthetic routes exist, a common pathway involves the following key steps:

Alkylation/Methylation: The process begins with the methylation of this compound (also known as 3,5-bis(cyanomethyl)toluene). core.ac.ukgpatindia.com This step typically involves deprotonation with a strong base, such as sodium hydride (NaH), followed by reaction with methyl iodide to introduce two methyl groups at the α-positions to the nitrile functionalities. gpatindia.comlookchem.com This reaction yields the crucial intermediate 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (B193203). core.ac.ukpharmaffiliates.com

Benzylic Bromination: The subsequent step is a radical substitution reaction, specifically a Wohl-Ziegler reaction. gpatindia.comlookchem.com The methyl group on the benzene ring of 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) is brominated using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. gpatindia.comlookchem.com This creates the benzylic bromide intermediate, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile). scielo.brresearchgate.net

Nucleophilic Substitution: In the final step, the benzylic bromide intermediate undergoes a nucleophilic substitution (SN2) reaction with the sodium salt of 1,2,4-triazole (B32235). vjs.ac.vngpatindia.comlookchem.com This reaction attaches the triazole ring to the benzyl (B1604629) position, forming the final Anastrozole molecule, chemically named α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile. daicelpharmastandards.comcymitquimica.com

The table below summarizes the key intermediates in this synthetic pathway.

Table 1: Key Intermediates in Anastrozole Synthesis| Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| This compound | C₁₁H₁₀N₂ | Starting Precursor |

| 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₅H₁₈N₂ | Product of Methylation |

| 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₅H₁₇BrN₂ | Product of Bromination |

| Anastrozole | C₁₇H₁₉N₅ | Final Active Pharmaceutical Ingredient |

Transitioning the synthesis of Anastrozole from a laboratory setting to industrial-scale production requires significant process development and optimization to ensure efficiency, cost-effectiveness, and safety. researchgate.net Key areas of focus include improving reaction yields, minimizing waste, and ensuring the final product meets stringent purity standards. google.com

Catalysis and Reaction Conditions: One optimization strategy involves the use of phase-transfer catalysts (PTC) like tetrabutylammonium (B224687) bromide (TBAB) during the final nucleophilic substitution step. vjs.ac.vn The use of a PTC can significantly increase the reaction yield and selectivity, which helps in reducing the formation of isomeric impurities. vjs.ac.vn Studies have shown that the choice of solvent also plays a critical role, with toluene (B28343) in the presence of TBAB demonstrating high efficiency. vjs.ac.vn

Continuous Flow Synthesis: Modern approaches such as continuous flow chemistry have been investigated for the synthesis of Anastrozole intermediates. core.ac.uk Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher selectivity and yields. core.ac.uk For instance, the cyanation of 3,5-bis(bromomethyl)toluene to produce this compound achieved 100% conversion in just one minute in a continuous flow reactor. core.ac.uk This technology offers advantages in terms of safety, scalability, and reduced waste, making it a viable option for pharmaceutical manufacturing. core.ac.uk

Purification Techniques: The purity of the intermediates is paramount for the quality of the final Anastrozole product. google.com Industrial processes often incorporate specific purification steps, such as crystallization, to remove impurities from key intermediates like 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile). google.com The selection of appropriate crystallization solvents is crucial to maximize product recovery while avoiding the use of hazardous materials. google.com Chromatographic separation is sometimes used but is often considered a more tedious method for large-scale industrial production. google.com

The manufacturing of any active pharmaceutical ingredient (API) like Anastrozole is subject to strict quality control measures to ensure its safety and efficacy. openmedscience.com A critical aspect of this is the identification, characterization, and control of impurities that may arise during the synthesis. scielo.brdaicelpharmastandards.com

Regulatory bodies like the Food and Drug Administration (FDA) have guidelines that limit the amount of impurities to very small quantities, often below 0.1 percent. google.com Therefore, a comprehensive impurity profile study is essential for any bulk drug. scielo.br For Anastrozole, several process-related impurities have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. scielo.brresearchgate.net

The table below lists some of the known process-related impurities in Anastrozole production.

Table 2: Characterized Impurities in Anastrozole Synthesis| Impurity Name | Chemical Name | Potential Origin |

|---|---|---|

| Impurity I | 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile) | Isomeric impurity from the final substitution step. scielo.brresearchgate.net |

| Impurity II | 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | Unreacted intermediate from the bromination step. scielo.brresearchgate.net |

| Impurity III | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | Unreacted intermediate from the final substitution step. scielo.brresearchgate.net |

Controlling these impurities involves optimizing the manufacturing process, implementing robust purification methods, and using validated analytical methods for quality control testing. daicelpharmastandards.comsynthinkchemicals.com

Impact on Aromatase Inhibition Research

The development of Anastrozole, facilitated by intermediates like this compound, has had a significant impact on the field of aromatase inhibition research and the treatment of estrogen-dependent cancers.

Anastrozole is a potent and highly selective non-steroidal aromatase inhibitor. drugbank.comnih.govtandfonline.com In postmenopausal women, the primary source of estrogen is the conversion of androgens (produced by the adrenal glands) into estrogens in peripheral tissues like fat and muscle. patsnap.comnih.gov This conversion is catalyzed by the enzyme aromatase, a cytochrome P-450 enzyme complex. nih.govdroracle.ai

Anastrozole exerts its therapeutic effect by competitively inhibiting this enzyme. drugbank.com It specifically binds to the heme prosthetic group of the cytochrome P-450 component of the aromatase enzyme. nih.govdroracle.ai This reversible binding blocks the enzyme's ability to convert androgens to estrogens, leading to a significant reduction in circulating estrogen levels. patsnap.comdrugbank.com By suppressing plasma estrogen levels, Anastrozole removes the hormonal stimulus for the growth of hormone receptor-positive breast cancer cells. patsnap.comdrugbank.com Its high selectivity for the aromatase enzyme means it does not significantly affect the synthesis of other adrenal steroids, such as cortisol or aldosterone. droracle.ai

The structure of Anastrozole contains two nitrile (C≡N) groups, which are critical for its biological activity. nih.gov The nitrile pharmacophore plays a key role in the drug's interaction with the aromatase enzyme.

Molecular modeling and docking studies suggest that the two nitrile groups of Anastrozole may engage in hydrogen bonding interactions with a serine residue within the active site of the human aromatase enzyme. nih.gov The polar nature of the nitrile group is considered essential for its activity, potentially participating in strong dipole interactions. nih.gov In many pharmaceuticals, nitrile groups function as bioisosteres of carbonyl groups, acting as effective hydrogen bond acceptors. nih.gov The inclusion of nitrile groups can also improve the pharmacokinetic profile of a drug molecule. nih.gov In the case of Anastrozole, the presence of these functional groups is a key element of its potent and selective inhibitory action against the aromatase enzyme. nih.govnih.gov

Environmental and Safety Considerations in Research and Production

Handling and Storage in Academic and Industrial Settings

Proper handling and storage of 5-Methyl-1,3-benzenediacetonitrile (B17097) are crucial to maintain its integrity and ensure the safety of laboratory and production personnel. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. tcichemicals.comtcichemicals.comtcichemicals.com Therefore, strict adherence to safety protocols is required.

In both academic and industrial laboratories, personnel should wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. tcichemicals.comtcichemicals.com Work should be conducted in a well-ventilated area or outdoors to avoid inhaling dust, fumes, gas, mist, vapors, or spray. tcichemicals.comtcichemicals.com Eating, drinking, and smoking are strictly prohibited in areas where the compound is handled. tcichemicals.comtcichemicals.com

For storage, this compound should be kept in a cool, dry, and well-ventilated place, with the container tightly closed. tcichemicals.comtcichemicals.com Some suppliers recommend storage at temperatures between 2-8°C, while others indicate ambient storage is acceptable. sigmaaldrich.comsigmaaldrich.com It is essential to consult the specific supplier's guidelines. tcichemicals.com Chemicals should be organized by compatibility, not alphabetically, and stored away from incompatible materials to prevent hazardous reactions. chapman.eduredasafe.com For instance, nitriles should be stored separately from acids, as contact with acids can potentially generate highly toxic hydrogen cyanide gas. chapman.edu

Table 1: Handling and Storage Recommendations for this compound

| Recommendation | Guideline |

|---|---|